2-(3,4-dichlorophenyl)-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide
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Overview
Description
2-(3,4-dichlorophenyl)-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide is a chemical compound that has been extensively studied for its scientific research applications. This compound is also known as DCPIB and is a potent inhibitor of volume-regulated anion channels (VRACs). VRACs are ion channels that play a crucial role in regulating the volume of cells and are involved in various physiological processes. DCPIB has been shown to have potential therapeutic applications in various diseases, including cancer, stroke, and traumatic brain injury.
Mechanism of Action
DCPIB inhibits VRACs by binding to a specific site on the channel protein. VRACs are involved in the regulation of cell volume and are activated in response to cell swelling. DCPIB inhibits VRACs by preventing the channel from opening, which leads to a decrease in ion flux and cell volume regulation.
Biochemical and Physiological Effects:
DCPIB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. DCPIB has also been shown to have neuroprotective effects in stroke and traumatic brain injury models. Additionally, DCPIB has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
DCPIB has several advantages and limitations for lab experiments. One of the advantages is that it is a potent and specific inhibitor of VRACs, making it a valuable tool for studying the role of VRACs in various physiological processes. However, one of the limitations is that it can be toxic at high concentrations, which can affect cell viability and lead to nonspecific effects.
Future Directions
There are several future directions for the study of DCPIB. One potential direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another potential direction is to study its mechanism of action in more detail to identify new targets for drug development. Additionally, future studies could focus on developing new analogs of DCPIB with improved potency and selectivity for VRACs.
Synthesis Methods
The synthesis of DCPIB involves the reaction of 3,4-dichloroaniline with 2-oxo-1,3-dihydrobenzimidazole-5-acetic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is then purified by column chromatography to obtain pure DCPIB.
Scientific Research Applications
DCPIB has been extensively studied for its scientific research applications. It is a potent inhibitor of VRACs and has been shown to have potential therapeutic applications in various diseases. DCPIB has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to have neuroprotective effects in stroke and traumatic brain injury models.
properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O2/c16-10-3-1-8(5-11(10)17)6-14(21)18-9-2-4-12-13(7-9)20-15(22)19-12/h1-5,7H,6H2,(H,18,21)(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSONTNWYYKXJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)NC2=CC3=C(C=C2)NC(=O)N3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichlorophenyl)-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide |
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